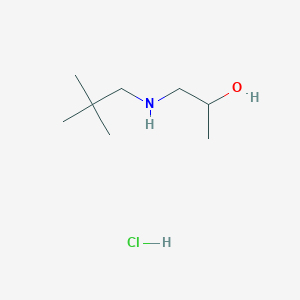![molecular formula C21H25N3O2 B3003148 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320576-25-6](/img/structure/B3003148.png)
6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
- Structural Analysis : Studies have explored the crystal structures of related anticonvulsant compounds, highlighting the influence of structural features such as the orientation of the phenyl ring and the delocalization of the piperidine nitrogen lone pair on the compound's properties. These findings provide insights into the structural basis of the pharmacological activity of similar compounds (Georges et al., 1989).
Synthesis and Derivatives
Novel Synthesis Methods : Research has been conducted on the synthesis of novel classes of pyridazin-3-one derivatives, providing a general route for creating a wide range of derivatives. These methods have important implications for the development of compounds with potential therapeutic applications (Ibrahim & Behbehani, 2014).
Synthesis of Fused Azines : The synthesis of fused azines from pyridazin-3-one derivatives illustrates the versatility of these compounds in creating complex molecular structures. This is significant for the exploration of new pharmacological agents (Amr et al., 2008).
Production of Hybrid Derivatives : The preparation of pyridine-pyrazole hybrid derivatives and their subsequent screening for antimicrobial and antioxidant activity demonstrates the potential of these compounds in various therapeutic areas (Flefel et al., 2018).
Synthesis of Anticipated Biological Activities : Research into the synthesis of heterocyclic systems from 6-aryl-4-pyrazol-1-yl-pyridazin-3-one has led to the creation of compounds with potential biological activities. This highlights the role of structural modifications in enhancing the biological properties of these compounds (Youssef et al., 2005).
Synthesis of Insecticidal Derivatives : The synthesis of pyridine derivatives and their evaluation as insecticides against cowpea aphid demonstrates the application of these compounds in pest control, reflecting their potential in agricultural sciences (Bakhite et al., 2014).
Synthesis of Analgesic Agents : The development of pyrazolopyridin-3-yl pyridazin-3-ones and their derivatives as analgesic agents exemplifies the potential therapeutic applications of these compounds in pain management (Aggarwal et al., 2020).
Molecular Structure and Characterization
NMR and X-Ray Structural Characterization : Investigations into the molecular structure of diaryl derivatives of pyridazinones using NMR and X-ray analyses have provided detailed insights into the structural characteristics of these compounds. This research is crucial for understanding the molecular basis of their properties and activities (Laihia et al., 2004).
DFT Calculations and Hirshfeld Surface Studies : The use of density functional theory calculations and Hirshfeld surface analyses for the characterization of triazolo[4,3-b]pyridazine derivatives underscores the importance of computational methods in understanding the molecular properties of these compounds (Sallam et al., 2021).
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-2-3-5-17(15)14-21(26)23-12-10-18(11-13-23)24-20(25)9-8-19(22-24)16-6-7-16/h2-5,8-9,16,18H,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACVVVWJBSLSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

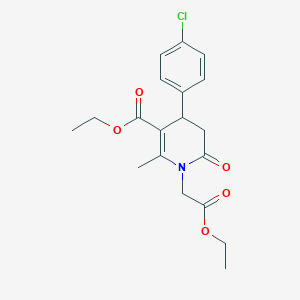
![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
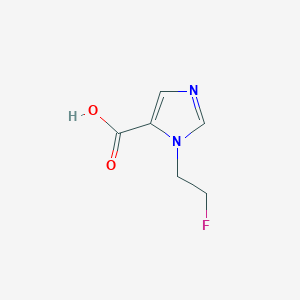

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)
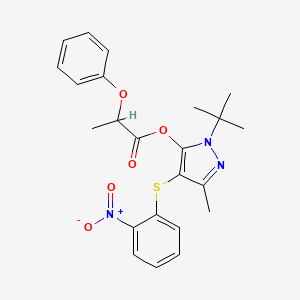
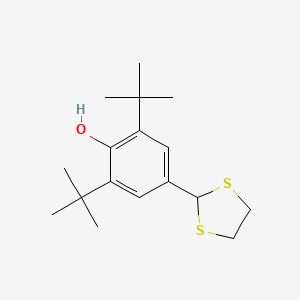
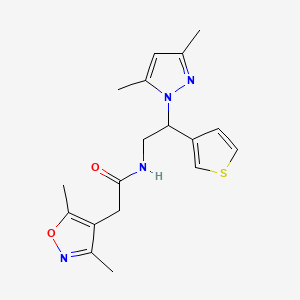
![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)
